molecular formula C6H10N2OS B13074369 5-(2-Methoxyethyl)-1,3-thiazol-2-amine

5-(2-Methoxyethyl)-1,3-thiazol-2-amine

Cat. No.: B13074369
M. Wt: 158.22 g/mol
InChI Key: WFSNWBMGZZZXMZ-UHFFFAOYSA-N
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Description

5-(2-Methoxyethyl)-1,3-thiazol-2-amine is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyethyl)-1,3-thiazol-2-amine typically involves the reaction of 2-bromoethyl methyl ether with thiourea under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or water.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyethyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazoles.

    Substitution: Various substituted thiazoles depending on the reagents used.

Scientific Research Applications

5-(2-Methoxyethyl)-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(2-Methoxyethyl)-1,3-thiazol-2-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved can vary, but the compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyethanol: An organic compound used as a solvent and in the synthesis of other chemicals.

    2-Methoxyethylamine: A related compound with similar functional groups but different applications.

Uniqueness

5-(2-Methoxyethyl)-1,3-thiazol-2-amine is unique due to its thiazole ring structure, which imparts specific chemical and biological properties

Properties

Molecular Formula

C6H10N2OS

Molecular Weight

158.22 g/mol

IUPAC Name

5-(2-methoxyethyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C6H10N2OS/c1-9-3-2-5-4-8-6(7)10-5/h4H,2-3H2,1H3,(H2,7,8)

InChI Key

WFSNWBMGZZZXMZ-UHFFFAOYSA-N

Canonical SMILES

COCCC1=CN=C(S1)N

Origin of Product

United States

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